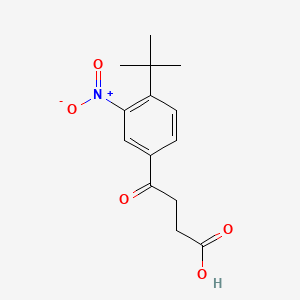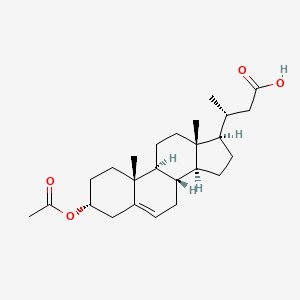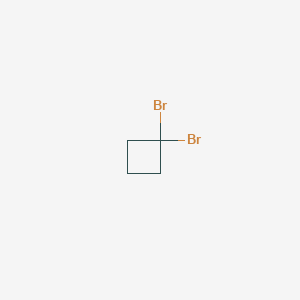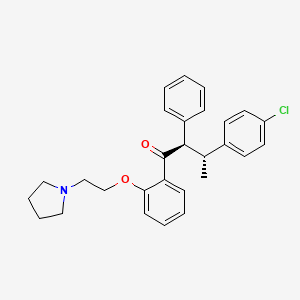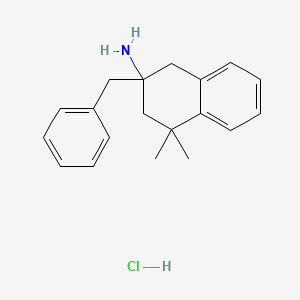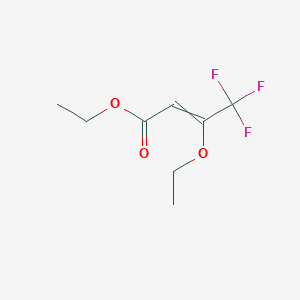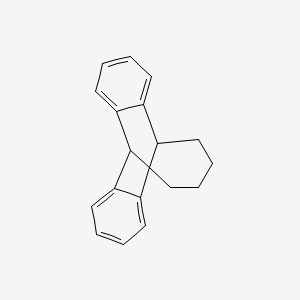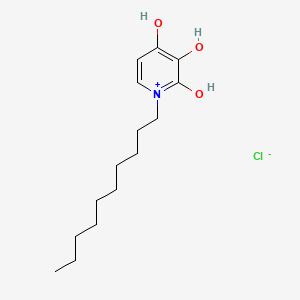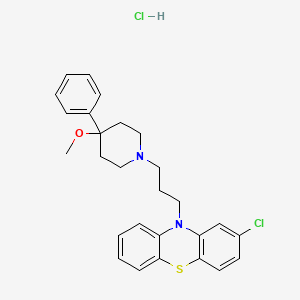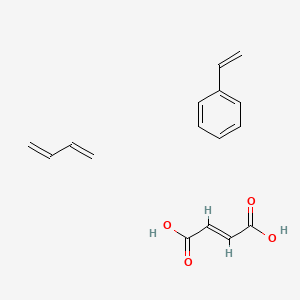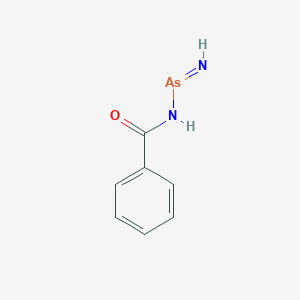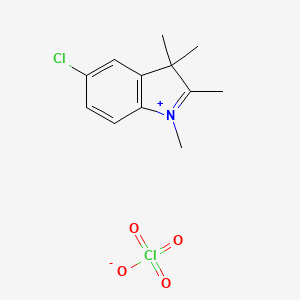
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of indolium salts, which are characterized by the presence of an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate typically involves the reaction of 5-chloro-1,2,3,3-tetramethylindole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indolium compounds.
Scientific Research Applications
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other indolium derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 5-chloro-1,2,3,3-tetramethyl-3H-indolium iodide
Uniqueness
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may contain different counterions, such as iodide or chloride.
Properties
CAS No. |
31878-25-8 |
|---|---|
Molecular Formula |
C12H15Cl2NO4 |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
5-chloro-1,2,3,3-tetramethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C12H15ClN.ClHO4/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;2-1(3,4)5/h5-7H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DXMYVRGZOHTVSK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)Cl)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
